molecular formula C27H30BrNO3 B300794 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B300794
M. Wt: 496.4 g/mol
InChI Key: POSYSUCIBOOVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as BRD9876, is a small molecule inhibitor that has been used in scientific research to study the role of certain proteins in various biological processes.

Mechanism of Action

9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione works by binding to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This inhibition of BET proteins can lead to changes in gene expression and ultimately affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione depend on the specific biological process being studied. However, in general, inhibition of BET proteins by 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can lead to changes in gene expression, which can affect cell proliferation, differentiation, and survival. 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have anti-inflammatory effects in certain cell types, and has also been studied for its potential as an anti-cancer drug.

Advantages and Limitations for Lab Experiments

One advantage of using 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in lab experiments is its specificity for BET proteins, which allows researchers to selectively target these proteins without affecting other cellular processes. Additionally, 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have good bioavailability and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of using 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is the development of more potent and selective BET inhibitors, which could lead to improved therapeutic options for diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, as well as its potential off-target effects. Finally, the use of 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in combination with other drugs or therapies should be explored, as this could lead to improved treatment outcomes.

Synthesis Methods

The synthesis of 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves the reaction of 5-bromo-2-(2-propynyloxy)aniline with 3,3,6,6,10-pentamethyl-1,8-dioxo-2,5,7,9-tetraazaspiro[5.5]undecane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been used in scientific research to study the role of certain proteins in various biological processes. Specifically, it has been used as an inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can help researchers understand the role of these proteins in diseases such as cancer and inflammation.

properties

Product Name

9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Molecular Formula

C27H30BrNO3

Molecular Weight

496.4 g/mol

IUPAC Name

9-(5-bromo-2-prop-2-ynoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C27H30BrNO3/c1-7-10-32-22-9-8-16(28)11-17(22)23-24-18(12-26(2,3)14-20(24)30)29(6)19-13-27(4,5)15-21(31)25(19)23/h1,8-9,11,23H,10,12-15H2,2-6H3

InChI Key

POSYSUCIBOOVLP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC#C)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC#C)C(=O)C1)C

Origin of Product

United States

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